Product packaging for Quinoxalin-6-ylmethanamine dihydrochloride(Cat. No.:)

Quinoxalin-6-ylmethanamine dihydrochloride

Cat. No.: B13580630
M. Wt: 232.11 g/mol
InChI Key: IWSAABROHGNSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry Research

Heterocyclic scaffolds are cyclic compounds containing at least one atom other than carbon within their ring structure. These scaffolds are fundamental building blocks in the design and discovery of new therapeutic agents. Their prevalence in nature, found in essential molecules like vitamins, alkaloids, and nucleic acids, underscores their evolutionary selection for specific biological functions. In medicinal chemistry, the incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to the molecule, including polarity, hydrogen bonding capacity, and metabolic stability. These properties are critical for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The structural diversity and tunability of heterocyclic systems provide chemists with a versatile platform to develop novel drugs with improved efficacy and safety profiles.

Overview of Quinoxaline (B1680401) Derivatives in Academic Investigations

Among the myriad of heterocyclic systems, the quinoxaline scaffold has garnered significant attention in academic and industrial research. Quinoxaline, also known as benzopyrazine, is a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. This "privileged scaffold" is a core component in a wide range of biologically active compounds. Quinoxaline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. pharmacophorejournal.com The versatility of the quinoxaline ring system allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity. The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a reaction that offers a straightforward entry to this important class of heterocycles. sapub.org

Scope and Research Focus on Quinoxalin-6-ylmethanamine (B1604484) Dihydrochloride (B599025)

This article will provide a focused and comprehensive examination of a specific quinoxaline derivative: Quinoxalin-6-ylmethanamine dihydrochloride . The subsequent sections will be dedicated to detailing the known chemical and physical properties of this compound, its synthesis, and any reported research findings. The objective is to present a thorough and scientifically accurate account of this compound, adhering strictly to the available scientific literature. This focused approach aims to provide a clear and detailed understanding of this particular molecule within the broader context of quinoxaline chemistry.

Chemical and Physical Properties of this compound

This compound is a specific salt form of the parent compound, (quinoxalin-6-yl)methanamine. The dihydrochloride salt is often prepared to enhance the stability and solubility of the amine-containing compound, which can be advantageous for its handling and in certain research applications.

PropertyValue
IUPAC Name (Quinoxalin-6-yl)methanamine dihydrochloride
CAS Number 1276056-88-2
Molecular Formula C₉H₁₁Cl₂N₃
Molecular Weight 232.11 g/mol
Appearance White to off-white solid

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible synthetic route can be inferred from established organic chemistry reactions and the synthesis of related quinoxaline derivatives. A likely precursor for this compound is quinoxaline-6-carbaldehyde (B160717).

The synthesis could proceed via a two-step process:

Reductive Amination of Quinoxaline-6-carbaldehyde: The aldehyde group of quinoxaline-6-carbaldehyde can be converted to a primary amine through reductive amination. This process typically involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Salt Formation: The resulting (quinoxalin-6-yl)methanamine, which is a basic compound, can then be treated with hydrochloric acid (HCl) to form the dihydrochloride salt. The use of two equivalents of HCl would ensure the protonation of both the primary amine and one of the nitrogen atoms in the quinoxaline ring, leading to the formation of the dihydrochloride salt.

The synthesis of the precursor, quinoxaline-6-carbaldehyde, can be achieved through various methods, including the oxidation of 6-methylquinoxaline (B1581460). chemicalbook.com

Research Findings and Potential Applications

Detailed research studies focusing specifically on this compound are limited in the public domain. However, based on the known biological activities of the broader quinoxaline class of compounds, it is plausible that this derivative could be a subject of interest in medicinal chemistry research.

One area of potential investigation is in the field of oncology. A study exploring the anticancer activity of various quinoxaline derivatives against the HCT116 human colon cancer cell line has been noted, suggesting that compounds with this core structure are being evaluated for their therapeutic potential. While this specific study does not explicitly name this compound, it highlights the relevance of the quinoxaline scaffold in cancer research.

Given its structure, this compound may also serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential pharmacological activities. The primary amine group offers a reactive handle for further chemical modifications, allowing for the construction of a library of related compounds for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl2N3 B13580630 Quinoxalin-6-ylmethanamine dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

quinoxalin-6-ylmethanamine;dihydrochloride

InChI

InChI=1S/C9H9N3.2ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;;/h1-5H,6,10H2;2*1H

InChI Key

IWSAABROHGNSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CN.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for Quinoxalin 6 Ylmethanamine Dihydrochloride and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinoxaline (B1680401) Nucleus

The formation of the quinoxaline ring system is a well-established area of heterocyclic chemistry, with methods dating back to the 19th century that are still widely in use, alongside more recent, refined procedures.

Condensation Reactions in Quinoxaline Formation

The most traditional and widely employed method for synthesizing the quinoxaline nucleus is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. encyclopedia.pubsapub.orgnih.govnih.gov This reaction, first reported by Körner and Hinsberg in 1884, is versatile and generally provides good yields of the bicyclic heteroaromatic system. encyclopedia.pub

The general mechanism involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. To synthesize a 6-substituted quinoxaline, such as the precursor to Quinoxalin-6-ylmethanamine (B1604484), a 4-substituted-1,2-phenylenediamine is typically used as the starting material.

Numerous catalysts and reaction conditions have been developed to improve the efficiency, yield, and environmental footprint of this condensation. chim.it While early syntheses often required high temperatures and strong acid catalysts, contemporary methods utilize a variety of promoters. nih.govnih.gov

Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

Catalyst/System Solvent(s) Temperature Key Advantages Reference(s)
None (Thermal) Ethanol, Acetic Acid Reflux Simplicity, traditional method nih.gov
Iodine Acetonitrile, Water Room Temp. / MW Mild conditions, high yield sapub.orgresearchgate.net
Cerium (IV) Ammonium Nitrate (CAN) Water Room Temp. Green solvent, simple workup chim.it
Zinc Triflate (Zn(OTf)₂) Acetonitrile Room Temp. High yield, mild conditions encyclopedia.pub
Bentonite K-10 Clay Ethanol Room Temp. Green, reusable catalyst encyclopedia.pub
Hexafluoroisopropanol (HFIP) HFIP (solvent) Room Temp. Solvent-free option, high yield encyclopedia.pub
Nickel Nanoparticles Acetonitrile 25 °C Rapid reaction, high yield sapub.orgresearchgate.net

These modern approaches often offer advantages such as shorter reaction times, milder conditions, higher yields, and the use of more environmentally benign solvents like water. encyclopedia.pubchim.itresearchgate.net

Functionalization Strategies for Quinoxaline Ring Systems

To produce Quinoxalin-6-ylmethanamine, a functional group must be introduced at the 6-position of the quinoxaline ring that can be converted to a methanamine group. This can be achieved in two primary ways: by starting with an appropriately substituted precursor or by functionalizing the quinoxaline ring after its formation.

A common strategy is to begin with a 4-substituted benzene-1,2-diamine. For instance, a multi-stage synthesis for Quinoxaline-6-carboxaldehyde starts from 4-chloro-2-nitroaniline. This precursor is converted through several steps into 4-chlorobenzene-1,2-diamine, which is then condensed with glyoxal (B1671930) to form 6-chloroquinoxaline. The chloro group is subsequently displaced to introduce the aldehyde functionality. derpharmachemica.com

Another approach involves the direct C-H functionalization of the quinoxaline ring, although this is often more challenging and can lead to issues with regioselectivity. researchgate.netnih.govrsc.orgmdpi.com Most C-H functionalization studies on quinoxalines have focused on the C2 or C3 positions of the pyrazine ring or on quinoxalin-2(1H)-one derivatives. nih.govrsc.orgmdpi.comresearchgate.net However, methods starting from precursors like 6-chloro-1H-quinoxalin-2-one demonstrate that functional handles on the benzene ring can be carried through the synthesis. sapub.org

A key intermediate for the target compound is quinoxaline-6-carboxaldehyde. derpharmachemica.comchemimpex.com Its synthesis has been reported via the oxidation of 6-methylquinoxaline (B1581460) using selenium dioxide under microwave irradiation or the reduction of quinoxaline-6-carbonyl chloride with lithium tri-tert-butoxyaluminum hydride. chemicalbook.com

Reduction Protocols for Quinoline (B57606)/Quinoxaline Carboxaldehyde Derivatives

The final step in the synthesis of Quinoxalin-6-ylmethanamine involves the conversion of a suitable precursor, such as a carboxaldehyde or a nitrile, at the 6-position into the methanamine group.

Reductive Amination of Aldehydes: A highly effective method for this transformation is the reductive amination of quinoxaline-6-carboxaldehyde. vulcanchem.com This reaction involves treating the aldehyde with an amine (in this case, ammonia (B1221849), to form the primary amine) in the presence of a reducing agent. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. A specific protocol for the synthesis of chiral vicinal diamines from quinoxaline-2-carbaldehydes utilizes a rhodium catalyst with formic acid/triethylamine as the reductant, highlighting the applicability of this method to the quinoxaline system. researchgate.netrsc.org

Reduction of Nitriles: An alternative route involves the reduction of a quinoxaline-6-carbonitrile. Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. organic-chemistry.orgwikipedia.orgacsgcipr.orglibretexts.org Catalytic methods often employ Raney nickel, platinum, or palladium catalysts under a hydrogen atmosphere and are generally considered more economical and safer for larger-scale synthesis. wikipedia.orgacsgcipr.org

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

Reagent/System Typical Conditions Advantages Disadvantages Reference(s)
LiAlH₄ Anhydrous ether or THF, followed by aqueous workup High reactivity, effective for many nitriles Stoichiometric, pyrophoric, requires strict anhydrous conditions wikipedia.org
H₂ / Raney Nickel High pressure H₂, alcohol solvent (often with NH₃) Catalytic, cost-effective for large scale High pressure/temperature may be needed, potential for side reactions wikipedia.orgacsgcipr.org
H₂ / Pd or Pt H₂ gas, various solvents Catalytic, generally milder than Ni Noble metal catalyst cost acsgcipr.orglibretexts.org
Borane (BH₃·THF) THF solvent High yield, stereoselective for some quinoxalines Stoichiometric reagent researchgate.net

The final dihydrochloride (B599025) salt is obtained by treating the resulting free amine with hydrochloric acid.

Advanced Catalytic Approaches in Quinoxaline Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of functionalized quinoxalines has benefited significantly from these developments, particularly in the realm of transition metal catalysis.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize aromatic rings. The Suzuki-Miyaura coupling, which couples an organohalide or triflate with an organoboron species, is particularly prominent. wikipedia.orgorganic-chemistry.orglibretexts.org

This reaction is highly applicable for the synthesis of 6-substituted quinoxalines by using a 6-haloquinoxaline (e.g., 6-bromo- or 6-chloroquinoxaline) as the electrophilic partner. A variety of aryl, heteroaryl, or vinyl groups can be introduced at the 6-position. For instance, the regioselective Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline (B50164) has been demonstrated, where reaction conditions can be tuned to selectively functionalize either the C2 or C6 position. researchgate.net Typically, the C-Cl bond on the electron-deficient pyrazine ring is more reactive, allowing for selective initial coupling at that site, followed by a second coupling at the C6 position under different conditions. researchgate.net

Table 3: Example of Suzuki-Miyaura Coupling on a Dihaloquinoxaline System

Substrate Boronic Acid/Ester Catalyst Base Conditions Product(s) Reference
2,6-dichloroquinoxaline Arylboronic acids (1.3 equiv) Pd(PPh₃)₄ (5 mol%) K₃PO₄ THF, 90 °C, 8 h 2-Aryl-6-chloroquinoxalines researchgate.net
2,6-dichloroquinoxaline Arylboronic acids (2.5 equiv) Pd(PPh₃)₄ (5 mol%) K₂CO₃ (2M aq.) 1,4-Dioxane, 120 °C, 12 h 2,6-Diarylquinoxalines researchgate.net

The ability to introduce a variety of functional groups via Suzuki coupling allows for the synthesis of complex quinoxaline derivatives that can serve as precursors to the target methanamine. For example, coupling with a boronic acid containing a protected aldehyde or a nitrile group could provide a direct route to the necessary intermediate.

Organometallic Chemistry Applications

The application of organometallic chemistry in this context extends beyond cross-coupling reactions. The entire catalytic cycle of the Suzuki reaction, for example, involves organometallic intermediates, specifically organopalladium species. The cycle consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 6-haloquinoxaline to form a Pd(II) complex.

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

Other organometallic reagents, such as organolithium or Grignard reagents, are also used in organic synthesis. msu.edu While their direct application to functionalize the C6 position of a quinoxaline can be complicated by reactions with the pyrazine ring nitrogens, they can be used to prepare precursors. For example, reacting an organometallic reagent with a protected 4-amino-3-nitrobenzonitrile (B23877) could be a viable route to introduce a desired side chain before the reductive cyclization to form the quinoxaline ring.

Green Chemistry Principles in Quinoxaline Derivatization

The integration of green chemistry principles into the synthesis of quinoxaline derivatives has become a significant focus in modern organic chemistry, aiming to reduce the environmental impact of chemical processes. nih.govijirt.org Traditional methods for quinoxaline synthesis often rely on harsh reaction conditions, toxic solvents, and hazardous reagents. ijirt.org In contrast, green chemistry approaches prioritize the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

For the synthesis of the quinoxaline core, several green methodologies have been developed. These include the use of water as a solvent, which is non-toxic, non-flammable, and readily available. ijirt.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and minimized side product formation. ijirt.orgresearchgate.net The use of solid acid catalysts, which can be easily recovered and reused, further enhances the sustainability of these processes. researchgate.net Natural deep eutectic solvents (NADESs) have also been explored as green reaction media for quinoxaline synthesis, offering a biodegradable and low-cost alternative to traditional organic solvents. rsc.org

In the context of synthesizing derivatives like quinoxalin-6-ylmethanamine, green principles can be applied to the reductive amination step. Catalytic transfer hydrogenation, using a recyclable catalyst and a safe hydrogen donor, presents a greener alternative to metal hydride reagents. Furthermore, the development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single vessel without the isolation of intermediates, can significantly reduce solvent consumption and waste generation.

Regioselectivity and Stereochemical Considerations in Synthetic Pathways

Regioselectivity is a critical aspect in the synthesis of substituted quinoxalines, particularly when using unsymmetrically substituted o-phenylenediamines or 1,2-dicarbonyl compounds. The condensation of a 4-substituted o-phenylenediamine (B120857) with an unsymmetrical dicarbonyl compound can potentially yield two isomeric products. The regiochemical outcome is often influenced by the electronic properties of the substituents on the o-phenylenediamine ring and the relative reactivity of the two carbonyl groups. For instance, electron-donating groups on the diamine can direct the initial condensation to the more nucleophilic amino group, while electron-withdrawing groups can have the opposite effect. The choice of catalyst and reaction conditions can also play a crucial role in controlling the regioselectivity of the cyclization.

For the synthesis of 6-substituted quinoxalines, such as quinoxalin-6-ylmethanamine, regioselective C-H functionalization of the quinoxaline core is an emerging area of research. mdpi.com These methods aim to directly introduce a functional group at a specific position on the benzene ring of the quinoxaline system, thereby avoiding the need for pre-functionalized starting materials.

Stereochemistry becomes a significant consideration when chiral centers are introduced into the quinoxaline derivative. In the case of quinoxalin-6-ylmethanamine, the methanamine group itself is achiral. However, if the aminomethyl group is further derivatized with a chiral moiety, or if stereocenters are present elsewhere in the molecule, the stereochemical outcome of the reactions becomes important. For instance, in the asymmetric reduction of an imine intermediate during reductive amination, the use of a chiral catalyst or a chiral reducing agent can lead to the enantioselective formation of one stereoisomer over the other. The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure quinoxaline derivatives.

Derivatization and Functionalization Strategies of the Aminomethyl Group

The aminomethyl group in quinoxalin-6-ylmethanamine serves as a versatile handle for further derivatization and functionalization, allowing for the synthesis of a wide range of analogs with potentially diverse properties. The primary amine functionality can undergo a variety of chemical transformations, including acylation, alkylation, sulfonylation, and arylation.

Acylation of the aminomethyl group can be readily achieved by reacting quinoxalin-6-ylmethanamine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a suitable coupling agent. This leads to the formation of the corresponding amides. A variety of acyl groups, bearing different functionalities, can be introduced, allowing for the systematic modification of the molecule's properties.

Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. This can be accomplished through reactions with alkyl halides or via reductive amination with aldehydes or ketones. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions.

Sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's interactions with biological targets.

Arylation of the aminomethyl group can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates. This allows for the introduction of various substituted aryl groups, significantly expanding the structural diversity of the derivatives.

These derivatization strategies provide a powerful toolkit for medicinal chemists to explore the structure-activity relationships of quinoxalin-6-ylmethanamine analogs.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Exploration of Substituent Effects on the Quinoxaline (B1680401) Scaffold

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core bicyclic structure. The positions at C2, C3, and C6 are particularly crucial for modulating the pharmacological properties of these compounds. nih.govmdpi.com

Systematic modifications at the 2, 3, and 6-positions of the quinoxaline ring have been a key strategy in developing potent analogs. A focused library of 2,3-substituted quinoxalin-6-amine analogs was synthesized to probe the scaffold for antiproliferative activity. nih.gov

In this library, variations at the R¹ position (C2 and C3) included methyl, furan (B31954), thiophene, and phenyl groups. At the 6-position, the amino group was functionalized to form acetyl, phenylurea, and tolylsulfonamide derivatives. nih.gov Screening against a panel of cancer cell lines revealed distinct SAR trends. Notably, furan substitutions at the 2,3-positions were found to be superior to methyl, thiophene, or phenyl groups for antiproliferative activity. Conversely, a sulfonamide substitution at the 6-position was detrimental to the growth-inhibitory effects. nih.gov

Further investigation into urea (B33335) and thiourea (B124793) analogs at the 6-position showed that all furan-containing compounds were active. nih.gov One of the most potent compounds identified was a bisfuranylquinoxalineurea analog, which demonstrated low micromolar potency against a panel of cancer cell lines and was shown to induce apoptosis through caspase 3/7 activation. nih.govresearchgate.net

Table 1: Antiproliferative Activity of 2,3,6-Substituted Quinoxaline Analogs
CompoundR¹ (at C2, C3)Substitution at C6-amineBiological Activity HighlightReference
Series 5Methyl, Furan, Thiophene, PhenylAcetyl, Phenylurea, TolylsulfonamideFuran at C2/C3 is optimal; Sulfonamide at C6 is detrimental. nih.gov
Series 6FuranThiourea, UreaAll furan-containing compounds showed activity. nih.gov
7cFuranUrea derivativeLow micromolar potency; induces apoptosis. nih.govresearchgate.net

Studies on other biological targets also highlight the importance of these positions. For anticancer activity, it has been noted that an NH-CO linker at the second position enhances activity, whereas aliphatic linkers are less effective. mdpi.com Furthermore, electron-releasing groups like CH₃ and OCH₃ at certain positions can decrease activity. mdpi.com In some series, a benzoxazole (B165842) moiety at the C2 position yielded higher activity than other heterocyclic systems. mdpi.com

The specific placement of substituents on the quinoxaline ring, even with identical functional groups, can significantly alter molecular interactions and, consequently, biological activity. The synthesis of mono-substituted quinoxaline analogs often involves controlling nitration, a process highly sensitive to reaction conditions. For example, nitration of 2-quinoxalinol under weakly acidic conditions favors substitution at the 7-position, while using a strong acid like H₂SO₄ leads to nitration at the 6-position. nih.gov This regioselectivity is critical as it dictates the final structure of positional isomers.

A clear example of the influence of positional isomers can be seen in the development of anticancer agents. In one study, it was observed that an electron-withdrawing nitro (NO₂) group at the seventh position decreased the activity of certain quinoxaline derivatives. mdpi.com In another series of histone deacetylase (HDAC) inhibitors, a comparison between isomers with a 2-chloro group and a 2-methoxy group was performed. The compound bearing the 2-chloro group was found to be significantly more active against HepG-2 and HuH-7 cancer cell lines than its 2-methoxy counterpart, demonstrating a more than 4.7-fold increase in activity against the HepG-2 cell line. nih.gov

This difference in activity between positional isomers underscores the importance of precise structural arrangement for optimal interaction with biological targets. The electronic properties and spatial orientation of a substituent at the 6-position versus the 7-position can lead to different binding affinities and efficacies.

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies have been instrumental in the development of novel quinoxaline inhibitors for various therapeutic targets.

Structure-based design leverages the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. This approach was successfully used to develop novel quinoxaline-2-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a target in cancer therapy. nih.govresearchgate.net Docking studies of these analogs in the ATP pocket of the enzyme revealed a specific binding mode and helped rationalize the observed SAR. For instance, these studies showed that the carboxylate function at the C2 position was crucial for activity, as it forms a key salt bridge with a catalytic lysine (B10760008) residue. nih.gov

Ligand-based design is employed when the 3D structure of the target is unknown. This method relies on the knowledge of other molecules that bind to the target. A ligand-based approach was used to design more effective quinoxaline derivatives as inhibitors of the VEGFR-2 enzyme, a key protein in cancer pathogenesis. researchgate.net By building a statistically validated QSAR model from a series of known quinoxaline-based inhibitors, researchers were able to virtually screen new designs and identify candidates with potentially higher inhibitory capacity. researchgate.netresearchgate.net This led to the design of novel hypothetical molecules with predicted pIC50 values ranging from 5.43 to 6.16. researchgate.net

These computational approaches, often used in combination, accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Application of QSAR Models for Efficacy Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. Both 2D and 3D-QSAR models have been extensively developed for quinoxaline derivatives to predict their efficacy and guide the optimization of lead compounds. nih.gov

QSAR models have been applied to various therapeutic areas, including:

Anticancer Activity: A statistically validated 2D-QSAR model was developed for anticancer quinoxaline derivatives targeting the VEGFR-2 enzyme. This model was then used to virtually screen and design five new potential inhibitors with improved predicted efficacy. mdpi.com

Anti-tubercular Activity: 2D and 3D-QSAR models were developed to predict the anti-tubercular activities of quinoxaline derivatives. These models identified key topological and electrostatic descriptors, as well as the influence of steric and electrostatic fields, that are important for activity. nih.gov

Antileishmanial Activity: A QSAR model was generated for a series of quinoxaline derivatives against Leishmania amazonensis. The model, which showed excellent statistical quality (R² = 0.980), was used to predict the activity of a newly designed compound, and the predicted value closely matched the experimental result, confirming the model's predictive power. nih.gov

Antimalarial Activity: A 3D-QSAR model was developed for 63 quinoxaline derivatives to identify key structural features for antimalarial activity. researchgate.net

These models are built using various statistical methods and molecular descriptors. For instance, genetic algorithms (GA) and simulated annealing (SA) have been used as variable selection methods to identify the most relevant molecular descriptors from a large pool. nih.gov The resulting QSAR models provide valuable insights into the structural requirements for biological activity, enabling the rational design of more potent and selective quinoxaline-based therapeutic agents.

Table 2: Application of QSAR Models in Quinoxaline Drug Design
Therapeutic Target/ActivityQSAR Model TypeKey Findings/ApplicationReference
VEGFR-2 Inhibition (Anticancer)2D-QSARModel used for virtual screening to design novel inhibitors with higher predicted pIC50 values. mdpi.comresearchgate.net
Anti-tubercular2D & 3D-QSARIdentified important topological, electrostatic, and steric field effects for activity. nih.gov
AntileishmanialQSARHigh predictive capacity (R²=0.980), successfully predicted activity of a new analog. nih.gov
Antimalarial3D-QSARDeveloped pharmacophore and identified key features for activity. researchgate.net

Bioisosteric Replacement Strategies in Quinoxaline Analog Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. spirochem.com This involves substituting an atom or a group of atoms with another that has broadly similar physicochemical or topological properties. spirochem.comopenaccessjournals.com The goal is often to improve pharmacokinetics, reduce toxicity, or enhance potency.

In the design of quinoxaline-based inhibitors, bioisosterism has been a key concept. For example, in the design of new VEGFR-2 inhibitors, the main strategy involved the bioisosteric alteration of known drugs like sorafenib (B1663141) and sunitinib. This included the replacement of pyridine (B92270) or indole (B1671886) rings with 3-methylquinoxalin-2(1H)-one or 3-methylquinoxaline-2-thiol (B109401) moieties to occupy the hinge region of the enzyme's ATP binding pocket. nih.gov

Another study on quinazoline (B50416) derivatives, which are structurally related to quinoxalines, demonstrated the bioisosteric replacement of a carbon atom with a sulfur atom. This modification was explored in the design of novel anti-inflammatory agents. nih.gov Such a replacement can introduce new interactions that stabilize the ligand-target complex and alter the selectivity for biological targets. nih.gov

Investigations into Biological Mechanisms and Molecular Interactions

Identification and Characterization of Molecular Targets

Quinoxaline (B1680401) derivatives have been identified as potent modulators of various molecular targets, playing crucial roles in cellular signaling, proliferation, and survival. Their interactions span across kinases, phosphatases, enzymes, and cell surface receptors.

The quinoxaline core is recognized as a "privileged scaffold" for developing kinase inhibitors, often acting as selective ATP-competitive inhibitors. nih.gov

PI3K, IKKβ, and ASK1: Certain quinoxaline analogs have been identified as inhibitors of phosphoinositide 3-kinase (PI3K). nih.gov Additionally, specific quinoxaline urea (B33335) analogs can inhibit IKKβ, a key kinase in the NF-κB pathway, thereby uncoupling its inflammatory and pro-survival functions. nih.gov Other derivatives have been synthesized as potent inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. nih.gov One dibromo-substituted quinoxaline fragment, compound 26e , showed an IC50 value of 30.17 nM against ASK1. nih.gov

EGFR-TK and VEGFR-2: Quinoxaline derivatives have been extensively studied as inhibitors of receptor tyrosine kinases. They have shown potent inhibitory activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.govresearchgate.net For instance, certain 3-methylquinoxaline derivatives act as potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a key mediator of angiogenesis. nih.gov

PARP-1: Although technically an enzyme, Poly (ADP-ribose) polymerase-1 (PARP-1) is often discussed in the context of kinase signaling pathways due to its role in DNA repair and cell death. Quinoxaline has been used as a bioisosteric scaffold to design highly potent PARP-1 inhibitors.

Target KinaseCompound Series/ExampleInhibitory Concentration (IC50)Reference
ASK1Dibromo substituted quinoxaline (26e)30.17 nM nih.gov
EGFR-TKQuinoxaline-2-carboxamide (11)0.508 nM researchgate.net
EGFR-TKEthyl 4-substituted-3-oxo-quinoxaline-2-carboxylate (3)0.899 nM researchgate.net
VEGFR-23-methylquinoxaline derivative (Compound 1)Potent activity reported (IC50 vs. cell lines) nih.gov
PARP-1Quinoxaline-sulfonamide (8a)2.31 nM researchgate.net
PARP-1Quinoxaline-sulfonamide (5)3.05 nM researchgate.net

Quinoxaline analogs have also been identified as inhibitors of critical phosphatases involved in cell cycle regulation.

cdc25B and MAPK phosphatase-1: Research has pointed to quinoxaline analogs as inhibitors of cell division cycle 25B (cdc25B) and MAPK phosphatase-1. nih.gov These phosphatases are crucial for activating cyclin-dependent kinases (CDKs) and regulating cell cycle progression. nih.gov The majority of potent cdc25 inhibitors studied to date are based on quinone structures, which act as irreversible inhibitors by binding to the catalytic cysteine in the active site. nih.gov

The inhibitory activity of quinoxaline derivatives extends to several classes of enzymes beyond kinases and phosphatases.

PARP-1: As mentioned, the quinoxaline scaffold is effective for designing PARP-1 inhibitors. These compounds are crucial in cancer research, particularly for their synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.

DNA gyrase: A series of thiadiazino[5,6-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives have been developed as potential inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov This confers antimicrobial properties to these compounds. nih.gov

α-amylase and α-glucosidase: Certain 1,2,4-triazolo[4,3-a]quinoxaline derivatives have demonstrated moderate to good inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.net This suggests a potential role for these compounds in managing blood glucose levels. researchgate.net

Target EnzymeCompound Series/ExampleInhibitory Concentration (IC50)Reference
DNA GyraseThiadiazino/thiazolo quinoxalines (e.g., 13c)Potent activity reported (MICs vs. bacteria) nih.gov
α-amylaseN-allyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine (10a)6.89 ± 0.09 µM researchgate.net
α-glucosidaseN-allyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine (10a)3.46 ± 0.06 µM researchgate.net

LRP5/6: A quinoxaline moiety was identified as a novel small-molecule inhibitor of the interaction between the Wnt co-receptor Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) and its antagonist, sclerostin. nih.gov By competitively binding to LRP5/6, these compounds can disrupt the inhibitory effect of sclerostin on the Wnt/β-catenin signaling pathway, which is a key regulator of bone homeostasis. nih.gov

Modulation of Intracellular Signaling Pathways

By interacting with the molecular targets listed above, quinoxaline derivatives can profoundly modulate critical intracellular signaling pathways, most notably those leading to programmed cell death, or apoptosis.

Several studies have demonstrated that quinoxaline derivatives can induce apoptosis in cancer cells through specific, well-defined mechanisms.

Caspase 3/7 Activation and PARP Cleavage: A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. Treatment of cancer cells with certain bisfuranylquinoxalineurea analogs results in the activation of caspase 3/7. nih.gov This activation leads to the cleavage of specific cellular substrates, including PARP. nih.gov The cleavage of PARP by active caspases is a hallmark of apoptosis. nih.gov

Mcl-1 Dependence: The anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, including Myeloid cell leukemia 1 (Mcl-1), are critical regulators of cell survival. Some quinoxaline urea analogs have been shown to specifically induce apoptosis in a manner that is dependent on the Mcl-1 protein. nih.govnih.gov These compounds are particularly effective in cell lines where survival is primarily reliant on Mcl-1, suggesting a targeted mechanism of action against this specific pro-survival protein. nih.govnih.gov

NF-κB Pathway Regulation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial protein complex that controls the transcription of DNA and plays a pivotal role in regulating immune and inflammatory responses. nih.govmedchemexpress.com Dysregulation of the NF-κB pathway is associated with various inflammatory diseases and cancer. nih.goveurekaselect.com

Scientific studies have identified that the anti-inflammatory properties of quinoxaline derivatives are linked to their ability to regulate this pathway. nih.gov These compounds can exert inhibitory effects on the expression of several key inflammatory modulators that are governed by NF-κB signaling. nih.gov The mechanism involves interfering with the activation cascade that ultimately leads to the translocation of NF-κB into the nucleus to activate pro-inflammatory genes. preprints.org For instance, certain derivatives have been shown to suppress the production of cytokines like tumor necrosis factor-alpha (TNF-α), a potent activator of the NF-κB pathway. preprints.orgnih.gov By modulating the NF-κB signaling cascade, these quinoxaline-based molecules demonstrate potential as anti-inflammatory agents. nih.gov

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is essential for embryonic development and maintaining adult tissue homeostasis; however, its abnormal activation is a hallmark of several cancers, particularly in non-small-cell lung cancer. nih.govmdpi.com Research has focused on identifying small molecules that can inhibit this pathway as a potential cancer therapy strategy.

In a screening of 1,434 small heterocyclic molecules, researchers identified thirteen 2,3,6-trisubstituted quinoxaline derivatives that effectively inhibited the Wnt/β-catenin signaling pathway and suppressed cancer cell proliferation. nih.gov One specific derivative, designated GDK-100017, was shown to reduce the transcriptional activity dependent on the β-catenin-T-cell factor/lymphoid enhancer factor (TCF/LEF) complex in A549/Wnt2 cells. nih.gov This inhibition of downstream signaling led to the downregulation of target genes such as cyclin D1 and Dkk1, resulting in a G1 phase cell cycle arrest. nih.gov These findings highlight the potential of substituted quinoxalines to modulate the Wnt/β-catenin pathway, offering a targeted approach for cancer research. nih.govnih.gov

Research Applications as Chemical Probes and Building Blocks

Beyond their direct biological activities, quinoxaline derivatives serve as versatile tools in chemical biology and synthetic chemistry.

The unique photophysical properties of the quinoxaline core have been harnessed to develop novel fluorescent probes for biological imaging. nih.gov These probes are designed to detect and visualize specific biologically relevant molecules within living cells, which is crucial for understanding cellular processes and disease states.

For example, researchers have designed quinoxaline-based "off-on" fluorescent probes for the detection of hydrogen peroxide (H2O2), a key reactive oxygen species. nih.gov One such probe, QX9A-H2O2, demonstrated high sensitivity with a detection limit as low as 46 nM and excellent selectivity, allowing for the successful imaging of both exogenous and endogenous H2O2 in living cells. nih.gov Other quinoxalinone-based probes have been developed for the selective detection of the amino acid cysteine, demonstrating successful application in cellular imaging and analysis of biological samples. researchgate.net These tools are invaluable for studying oxidative stress and other metabolic processes in real-time.

The quinoxaline scaffold is a privileged structure used as a foundational building block in the synthesis of more complex molecules for biological evaluation. sapub.orgnih.gov Its chemical stability and the reactivity of its pyrazine (B50134) ring allow for various modifications, enabling the creation of large libraries of derivatives.

Synthetic strategies such as the Claisen-Schmidt condensation and the Beirut reaction are employed to produce a wide array of quinoxaline analogues. sapub.org Furthermore, functionalized quinoxalines, like 2,3-dichloroquinoxaline, serve as versatile intermediates that can be reacted with various sulfur and nitrogen nucleophiles to generate symmetrically and asymmetrically disubstituted derivatives. nih.gov This synthetic accessibility allows chemists to systematically modify the quinoxaline core to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets, such as anticancer or antimicrobial agents. nih.govnih.gov

Studies on Anticancer Activity in Research Models (e.g., in vitro cell lines)

A significant body of research has demonstrated the potent anticancer activity of quinoxaline derivatives across a wide range of cancer cell lines. sapub.orgnih.gov These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation through various mechanisms, including the inhibition of enzymes like topoisomerase II and the modulation of signaling pathways. nih.govnih.gov The cytotoxic effects have been documented in prostate, liver, lung, colon, and breast cancer cell lines, among others. nih.govnih.govrsc.org

The table below summarizes the in vitro anticancer activity of several quinoxaline derivatives from various research studies.

Derivative / CompoundCancer Cell LineActivity / IC50 ValueSource(s)
Compound IV (a quinoxaline-based derivative)PC-3 (Prostate)2.11 µM nih.gov
Compound III (a quinoxaline-based derivative)PC-3 (Prostate)4.11 µM nih.gov
Compound 4m (bromo-substituted quinoxaline)A549 (Lung)9.32 ± 1.56 µM nih.govresearchgate.net
Compound 4b (bromo-substituted quinoxaline)A549 (Lung)11.98 ± 2.59 µM nih.govresearchgate.net
Compound 27 (indolo[2,3-b]quinoxaline)HepG-2 (Liver)1.5 ± 0.1 µM rsc.org
Compound 27 (indolo[2,3-b]quinoxaline)MCF-7 (Breast)2.4 ± 0.2 µM rsc.org
Compound 27 (indolo[2,3-b]quinoxaline)HCT-116 (Colon)9.3 ± 1.1 µM rsc.org
DEQX (aminoalcohol-based quinoxaline)Ht-29 (Colon)Reduced cell viability nih.gov
OAQX (aminoalcohol-based quinoxaline)Ht-29 (Colon)Reduced cell viability nih.gov
Bisfuranylquinoxalineurea analog (7c)VariousLow micromolar potency nih.gov

These studies consistently show that structural modifications to the quinoxaline ring system significantly impact cytotoxic potency, providing a basis for the rational design of new anticancer agents. nih.govnih.gov

Research on Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, quinoxaline derivatives have been extensively investigated for their anti-inflammatory and antimicrobial properties. sapub.orgnih.gov

The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators. nih.govnih.gov As discussed, this includes the modulation of the NF-κB pathway and the subsequent reduction in cytokines like IL-1β and TNF-α. nih.govnih.gov Some derivatives have demonstrated in vivo anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) in animal models. scispace.com

The antimicrobial activity of quinoxalines is broad, encompassing antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against strains like Aspergillus niger. nih.govnih.govrsc.org The mechanism of action for some derivatives involves compromising the structural integrity of the bacterial cell membrane, leading to cell death. rsc.org

The table below presents findings on the antimicrobial activity of selected quinoxaline derivatives.

Derivative / CompoundMicrobial StrainActivity MeasurementSource(s)
Compound 5pS. aureusMIC: 4 µg/mL rsc.org
Compound 5pE. coliMIC: 4-8 µg/mL rsc.org
Compound 5pMRSAMIC: 8 µg/mL rsc.org
Compound 5mS. aureusMIC: 4 µg/mL rsc.org
Quinoxalin-2(1H)-one 4aVarious BacteriaMIC: 0.97–62.5 µg/mL johnshopkins.edu
Quinoxalin-2(1H)-one 11bVarious BacteriaMIC: 0.97–62.5 µg/mL johnshopkins.edu
Compound 3fVarious Bacteria/FungiBroad Spectrum Activity nih.gov
Compound 6bVarious Bacteria/FungiBroad Spectrum Activity nih.gov

These dual anti-inflammatory and antimicrobial activities make the quinoxaline scaffold a highly promising platform for the development of new therapeutic agents. mdpi.comnih.gov

Computational Chemistry and in Silico Approaches in Quinoxaline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoxaline (B1680401) research, it is instrumental in understanding how these ligands interact with biological targets at the molecular level.

Molecular docking simulations are widely employed to predict the binding modes and estimate the binding affinities of quinoxaline derivatives to various protein targets. For instance, studies on quinoxaline derivatives as potential anticancer agents have utilized docking to predict their interactions with receptors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction strength. Lower binding energy values typically indicate a more stable ligand-receptor complex.

In one study, a series of quinoxaline derivatives were docked into the active site of VEGFR-2, with calculated binding affinities ranging from -11.93 to -17.11 kcal/mol, suggesting strong potential for inhibition. Similarly, docking studies of other novel quinoxaline compounds against EGFR have shown a good correlation between the predicted binding scores and the experimentally determined inhibitory activities. rsc.org These computational predictions are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and biological evaluation. nih.govijpsnonline.comnih.govnih.gov

Table 1: Predicted Binding Affinities of Various Quinoxaline Derivatives Against Different Protein Targets

Quinoxaline DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Compound IVEGFR-2-12.13
Compound IIVEGFR-2-11.93
Compound IIIVEGFR-2-15.63
Compound IVVEGFR-2-17.11
Designed Ligand 1VEGFR-2-171.384 researchgate.net
Designed Ligand 2VEGFR-2-182.241 researchgate.net
Compound VdFKBP12-9.98 ijpsnonline.com

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a quinoxaline ligand and the amino acid residues within the active site of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex and for the biological activity of the compound.

For example, docking studies of quinoxaline derivatives in the VEGFR-2 active site revealed the formation of hydrogen bonds with key amino acid residues such as ASP 1044 and GLU 883. In another study targeting the FKBP12 receptor, the most active quinoxaline derivative was found to interact with several active site residues including PHE128, TRP190, TYR26, VAL55, ILE56, PHE99, and TRP59. ijpsnonline.com The identification of these specific interactions is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. By understanding which functional groups on the quinoxaline scaffold are responsible for key interactions, chemists can modify the molecule to enhance its binding affinity and efficacy.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-target interactions compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the conformational stability of a quinoxaline derivative within a protein's binding site and to analyze the dynamics of the binding process.

MD simulations are often used to refine the results of molecular docking. utrgv.edu A docked ligand-protein complex is subjected to simulation in a solvated environment that mimics physiological conditions. The stability of the complex over the simulation time (e.g., 200 ns) is a good indicator of a true binding event. researchgate.net Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein. researchgate.net

These simulations have been applied to various quinoxaline derivatives to confirm the stability of their binding to targets such as VEGFR-2 and c-Kit tyrosine kinase. researchgate.netrsc.org The results can reveal that the ligand does not dissociate from the active site and maintains its key interactions throughout the simulation, thus validating the docking predictions. researchgate.net Furthermore, MD simulations can provide insights into the conformational changes that may occur in both the ligand and the protein upon binding. pcbiochemres.com

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules like Quinoxalin-6-ylmethanamine (B1604484) dihydrochloride (B599025). These calculations are fundamental for predicting chemical reactivity and understanding interaction mechanisms at the electronic level.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of quantum chemical analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and stability; a smaller energy gap generally implies higher reactivity. researchgate.net

Quantum chemical calculations have been performed on various quinoxaline derivatives to determine these parameters. nih.govresearchgate.net For example, DFT calculations can be used to determine the HOMO and LUMO energy levels, which can then be correlated with the molecule's observed biological activity or its performance in applications such as organic solar cells. nih.gov These calculations help in understanding how different substituents on the quinoxaline ring affect its electronic structure and, consequently, its reactivity. researchgate.netufms.br

Table 2: Calculated HOMO-LUMO Energies for Representative Quinoxaline-Based Polymers

PolymerHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
PBCl-MTQF-5.06-3.271.79 nih.gov
PBCl-MTQCN-5.14-3.381.76 nih.gov

Quantum chemical calculations are also employed to study the protonation tendency of quinoxaline derivatives and their adsorption mechanisms on various surfaces. The ability of the nitrogen atoms in the quinoxaline ring to accept protons can significantly influence the molecule's solubility, electronic properties, and its interaction with biological targets or material surfaces. nih.gov

In the context of corrosion inhibition, for example, DFT calculations have been used to study the adsorption of quinoxaline derivatives on metal surfaces. nih.govuniven.ac.zanajah.edu These studies often compare the interaction energies of the neutral and protonated forms of the molecule with the surface. It has been shown that protonation can enhance the adsorption strength, leading to better corrosion protection. nih.gov The calculations can also elucidate the nature of the adsorption, distinguishing between physisorption (weaker, electrostatic interactions) and chemisorption (stronger, covalent-like interactions). univen.ac.za This information is crucial for designing more effective corrosion inhibitors based on the quinoxaline scaffold.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large chemical libraries. In the context of quinoxaline research, these methodologies are instrumental in exploring the vast chemical space of possible derivatives to discover novel ligands for various biological targets. The core principle of virtual screening lies in utilizing computational models to predict the likelihood of a compound binding to a specific target protein, thereby prioritizing a smaller, more manageable number of candidates for experimental testing.

A cornerstone of virtual screening for quinoxaline derivatives is molecular docking . researchgate.net This method simulates the interaction between a ligand (the quinoxaline derivative) and the binding site of a target protein. researchgate.net By calculating the binding affinity and analyzing the binding pose, researchers can predict how strongly a compound might interact with the target. For instance, molecular docking has been successfully employed to investigate the binding affinity of quinoxaline derivatives against targets like the VEGFR-2 receptor, a key protein in cancer progression. In such studies, derivatives are docked into the active site of the receptor to identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov

Another significant approach is pharmacophore modeling . This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. Once a pharmacophore model is developed, it can be used to rapidly screen large databases for compounds that match these spatial and chemical requirements. This method has been applied in the discovery of new VEGFR-2 kinase inhibitors, where a pharmacophore model helps to filter vast libraries to find novel quinoxaline-based scaffolds.

Furthermore, ligand-based virtual screening is utilized when the three-dimensional structure of the target protein is unknown. mdpi.com This approach relies on the knowledge of existing active compounds. mdpi.com By analyzing a set of known active quinoxaline derivatives, computational models like Quantitative Structure-Activity Relationship (QSAR) can be developed. mdpi.comresearchgate.net These models correlate the chemical structure of the compounds with their biological activity, allowing for the prediction of activity for new, untested derivatives. researchgate.net This strategy was used to design novel quinoline (B57606) derivatives as potential anticancer agents, where a 3D-QSAR model guided the structural modifications to enhance biological activity. mdpi.com

These virtual screening methodologies are often used in a hierarchical or combined manner to improve the efficiency and accuracy of hit identification. For example, a large library might first be filtered using a pharmacophore model, followed by more computationally intensive molecular docking of the resulting subset to refine the selection of potential ligands for synthesis and biological evaluation. researchgate.net

In Silico Prediction of Pharmacokinetic Parameters for Research Prioritization (e.g., ADMET profiling)

In the early stages of drug discovery, it is crucial to assess not only the biological activity of a compound but also its pharmacokinetic properties. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates. For quinoxaline derivatives, these predictions are vital for prioritizing compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in clinical development. nih.govrsc.org

Computational tools and web servers like SWISS-ADME and pkCSM are frequently used to calculate a range of pharmacokinetic parameters for novel quinoxaline-isoxazole-piperazine conjugates and other derivatives. nih.govmssm.edu These predictions are often guided by established principles such as Lipinski's rule of five, which helps to assess the oral bioavailability of a compound. nih.gov

Absorption is a key parameter, with predictions often focusing on human intestinal absorption (HIA) and Caco-2 cell permeability, which models the human intestinal mucosa. nih.gov For example, in silico studies on certain quinoxalinone derivatives predicted their Caco-2 permeability, noting that an increased tendency for hydrogen bond formation could negatively impact the degree of permeability. nih.gov

Distribution properties, such as blood-brain barrier (BBB) permeability and plasma protein binding, are also critical. The ability or inability of a compound to cross the BBB is a crucial factor depending on the intended therapeutic target. In silico ADMET studies predicted that a specific cytotoxic quinoxaline derivative would have low BBB permeability. nih.gov

Metabolism is often assessed by predicting the interaction of compounds with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Virtual screening can identify which CYP isoforms a quinoxaline derivative is likely to inhibit or be a substrate for, helping to anticipate potential drug-drug interactions.

Toxicity predictions are a vital part of the in silico profiling. Models can forecast potential issues such as hepatotoxicity (liver damage), mutagenicity (potential to cause genetic mutations), and cardiotoxicity. nih.gov Studies on certain quinoxaline derivatives have predicted a lack of hepatotoxicity and mutagenicity, increasing their desirability as potential drug candidates. nih.gov

The comprehensive data generated from these in silico ADMET predictions allows researchers to rank and prioritize quinoxaline derivatives for further experimental investigation. Compounds with predicted poor absorption, unfavorable distribution, metabolic instability, or high toxicity can be deprioritized or structurally modified to improve their profiles. rsc.org

Table 1: In Silico Predicted ADMET Properties of Selected Quinoxaline Derivatives

Compound ClassPredicted ParameterPredicted Value/OutcomeReference
Quinoxalinone Derivative (6d)Caco-2 PermeabilityHigh nih.gov
Quinoxalinone Derivative (6d)% Human Intestinal Absorption (%HIA)99.58% nih.gov
Quinoxalinone Derivative (6d)Blood-Brain Barrier (BBB) PermeabilityLow nih.gov
Quinoxalinone Derivative (6d)HepatotoxicityZero nih.gov
Quinoxalinone Derivative (6d)MutagenicityZero nih.gov
Quinoxaline-isoxazole-piperazine Conjugates (5d, 5e, 5f)Lipinski's Rule of FiveNo deviation nih.govmssm.edu
Quinoxaline-isoxazole-piperazine Conjugates (5d, 5e, 5f)Veber's RuleNo deviation nih.gov
Quinoxaline-isoxazole-piperazine Conjugates (5d, 5e, 5f)Egan's RuleNo deviation nih.gov
Quinoxaline-isoxazole-piperazine Conjugates (5d, 5e, 5f)Muegge's RuleNo deviation nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Quinoxaline-Based Research Tools

The versatility of the quinoxaline (B1680401) scaffold extends beyond direct therapeutic applications to the development of sophisticated research tools. These tools are instrumental in elucidating complex biological pathways and identifying novel drug targets.

Future efforts in this area are likely to focus on:

Fluorescent Probes and Sensors: The inherent photophysical properties of some quinoxaline derivatives can be harnessed to create fluorescent probes. These probes can be designed to selectively bind to specific biomolecules or to be sensitive to changes in the cellular microenvironment, such as pH or redox state. This allows for real-time visualization of cellular processes and the screening of potential drug candidates that modulate these processes.

Affinity-Based Probes: By attaching a reactive group or a photoaffinity label to a quinoxaline core with known biological activity, researchers can create probes to covalently label and identify their protein targets. This is a powerful technique for target deconvolution and for understanding the mechanism of action of bioactive quinoxaline compounds.

Molecular Switches: The quinoxaline structure can be incorporated into larger molecular architectures to create chemically controllable switches. mdpi.com These tools can be used to regulate biological activity with high temporal and spatial precision, offering new ways to study dynamic cellular events.

Exploration of Underexplored Biological Targets

While quinoxaline derivatives have been extensively studied for their anticancer, antimicrobial, and antiviral activities, a vast landscape of biological targets remains to be explored. nih.goveurekaselect.com A deeper understanding of the molecular targets of quinoxalines is crucial for the development of new and more specific drugs with fewer side effects. nih.gov

Emerging areas of investigation include:

Neurodegenerative Diseases: The neuroprotective potential of quinoxaline derivatives is an area of growing interest. Research is focusing on their ability to modulate targets implicated in diseases such as Alzheimer's and Parkinson's, including protein kinases and receptors involved in neuroinflammation. researchgate.net

Metabolic Disorders: Quinoxaline-based compounds are being investigated for their potential in treating metabolic diseases like type II diabetes. tandfonline.comnih.gov Recent studies have designed novel quinoxaline-based inhibitors targeting enzymes such as sPLA2 and α-glucosidase to regulate blood glucose levels. tandfonline.comnih.gov

Parasitic Diseases: The development of new antiparasitic agents is a global health priority. The quinoxaline scaffold offers a promising starting point for the design of novel drugs against parasites like Leishmania and Plasmodium, the causative agent of malaria. nih.gov

Cardiovascular Diseases: The diverse pharmacological activities of quinoxalines suggest their potential in treating cardiovascular conditions. nih.gov Future research may explore their effects on targets such as ion channels, enzymes, and receptors involved in cardiovascular function.

Integration of Advanced Synthetic and Computational Methodologies

The synergy between advanced synthetic chemistry and computational modeling is poised to accelerate the discovery and optimization of quinoxaline-based therapeutics. nih.gov

Key advancements include:

Novel Synthetic Routes: Chemists are continuously developing more efficient and environmentally friendly methods for synthesizing and functionalizing the quinoxaline core. mdpi.comrsc.org This includes the use of green chemistry principles, multicomponent reactions, and direct C-H functionalization techniques to rapidly generate diverse libraries of quinoxaline derivatives for biological screening. mdpi.commdpi.com

Computational Modeling and Virtual Screening: In silico methods, such as molecular docking and virtual screening, are becoming indispensable tools in quinoxaline research. nih.gov These techniques allow for the rapid prediction of how different quinoxaline derivatives will interact with their biological targets, enabling a more rational and targeted approach to drug design. tandfonline.com

Structure-Activity Relationship (SAR) Studies: The integration of synthetic chemistry and biological testing allows for detailed SAR studies. nih.gov By systematically modifying the quinoxaline scaffold and observing the effects on biological activity, researchers can identify the key structural features required for potency and selectivity, guiding the design of more effective drug candidates.

Addressing Research Gaps and Challenges in Quinoxaline Scaffold Utilization

Despite the significant progress in quinoxaline research, several challenges and knowledge gaps need to be addressed to fully exploit their therapeutic potential.

Future research should focus on:

Understanding Mechanisms of Resistance: As with any antimicrobial or anticancer agent, the development of resistance is a major concern. Further research is needed to understand the mechanisms by which pathogens and cancer cells develop resistance to quinoxaline-based drugs to inform the design of next-generation therapies that can overcome these challenges.

Improving Pharmacokinetic Properties: While many quinoxaline derivatives exhibit potent biological activity in vitro, their development into clinically effective drugs can be hampered by poor pharmacokinetic properties, such as low solubility or rapid metabolism. Medicinal chemistry efforts will need to focus on optimizing these properties to ensure that the compounds reach their intended targets in the body at therapeutic concentrations.

Elucidating Off-Target Effects: A thorough understanding of the potential off-target effects of quinoxaline derivatives is crucial for ensuring their safety. Comprehensive toxicological studies and the use of systems biology approaches will be important for identifying and mitigating any undesirable side effects.

Exploring Novel Drug Delivery Systems: The formulation of quinoxaline-based drugs into novel drug delivery systems, such as nanoparticles, could help to improve their solubility, stability, and targeted delivery, thereby enhancing their therapeutic efficacy and reducing side effects.

The continued exploration of the chemical space around the quinoxaline scaffold, coupled with the integration of cutting-edge technologies, holds immense promise for the development of novel therapeutics to address a wide range of unmet medical needs.

Q & A

Q. What are the recommended synthesis pathways for Quinoxalin-6-ylmethanamine dihydrochloride, and how can reaction conditions be optimized?

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological characterization includes:

  • NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm, amine protons at δ 2.5–3.5 ppm).
  • HPLC/MS : Assess purity (>97%) and molecular ion peaks (e.g., m/z 195.65 for the free base).
  • Elemental Analysis : Verify stoichiometry of C, H, N, and Cl .

Q. What are the primary biological applications of Quinoxalin-6-ylmethanamine derivatives in preclinical research?

Quinoxaline derivatives exhibit anticancer activity by inducing apoptosis and cell cycle arrest in cancer cell lines (e.g., HeLa, MCF-7). They also show antimicrobial properties against Gram-positive bacteria and anti-inflammatory effects via cytokine modulation. Researchers should conduct dose-response studies (1–100 µM) and compare with standard agents (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Quinoxalin-6-ylmethanamine derivatives?

Discrepancies may arise from variations in cell line sensitivity, assay protocols, or compound stability. To address this:

  • Replicate experiments across multiple cell lines and independent labs.
  • Validate compound stability under assay conditions (e.g., pH, temperature) using LC-MS.
  • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

Q. What strategies improve the aqueous solubility and bioavailability of this compound for in vivo studies?

The dihydrochloride form inherently enhances solubility due to ionic interactions. Further optimization includes:

  • Co-solvent Systems : Use PEG-400 or cyclodextrins in formulations.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase lipophilicity.
  • Nanoparticle Encapsulation : Polymeric nanoparticles (PLGA) can sustain release and improve tissue penetration .

Q. How do structural modifications to the quinoxaline core influence pharmacological activity?

Q. What safety protocols are critical when handling this compound in the lab?

Hazard classifications include acute toxicity (oral, dermal) and respiratory irritation. Mitigation strategies:

  • PPE : Nitrile gloves, lab coats, and FFP3 respirators for aerosol protection.
  • Ventilation : Use fume hoods during synthesis and weighing.
  • Emergency Procedures : Immediate rinsing for eye/skin contact (15 min water flush) and medical consultation .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters.
  • Data Reproducibility : Include positive/negative controls in bioassays and share raw data via open-access platforms.
  • Computational Modeling : Perform docking studies to predict target interactions (e.g., quinoxaline binding to DNA or kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.